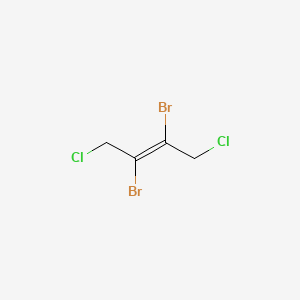

2,3-Dibromo-1,4-dichlorobut-2-ene

Beschreibung

Contextualization within Organohalogen Chemistry

Organohalogen compounds, a class of organic molecules containing at least one carbon-halogen bond, are fundamental to many areas of chemistry. britannica.comen-academic.com This class is diverse, encompassing alkyl, vinylic, aryl, and acyl halides, each defined by the nature of the carbon atom bonded to the halogen. en-academic.com The transformations involving these compounds are among the most important in organic synthesis. britannica.com

The reactivity of organohalogens is heavily influenced by the specific halogen (F, Cl, Br, I) and the structure of the organic backbone. britannica.comen-academic.com The carbon-halogen bond is polar, with the carbon atom carrying a partial positive charge and the more electronegative halogen atom carrying a partial negative charge. adichemistry.com Generally, reactivity increases down the group, with iodides being the most reactive and fluorides the least, which corresponds to the decreasing strength of the carbon-halogen bond. en-academic.com 2,3-Dibromo-1,4-dichlorobut-2-ene, with its mix of bromine and chlorine substituents on a butene framework, is a specific example within this broad and significant class of molecules. ontosight.ai

Significance of Dihalogenated Butenes in Chemical Research

Dihalogenated butenes are valuable precursors and intermediates in organic synthesis. Their utility stems from the multiple reactive sites they possess—the carbon-halogen bonds and the carbon-carbon double bond. These features allow for a variety of subsequent chemical transformations. For instance, compounds like 1,4-dichlorobut-2-ene serve as intermediates in the industrial production of other chemicals. wikipedia.org

The vicinal dihalogenation of unsaturated carbon-carbon bonds is a classic and essential transformation in chemistry, yielding molecules that are versatile synthetic precursors. nih.gov The resulting dihalogenated compounds can be further functionalized to produce a wide array of valuable molecules. nih.gov The development of methods for introducing halogens into organic compounds continues to be an active area of research, highlighting the importance of dihalogenated structures as building blocks in the synthesis of complex molecules, including natural products. nih.govnih.gov

Isomeric Considerations and Stereochemical Nomenclature

The structure of this compound allows for geometric isomerism due to the restricted rotation around the central carbon-carbon double bond. This results in two possible stereoisomers: the (E)-isomer and the (Z)-isomer.

(E)-isomer: In this configuration, the substituents with higher priority on each carbon of the double bond are on opposite sides. The IUPAC name for this isomer is (E)-2,3-dibromo-1,4-dichlorobut-2-ene. nih.gov

(Z)-isomer: In this configuration, the higher-priority substituents are on the same side of the double bond. The IUPAC name for this isomer is (Z)-2,3-dibromo-1,4-dichloro-2-butene. chemspider.com

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z designation. For this compound, the bromine atom on C2 and the bromine atom on C3 are the highest priority groups. In the (E)-isomer, these bromine atoms are on opposite sides of the double bond, while in the (Z)-isomer, they are on the same side. This stereochemical difference is crucial as it can significantly influence the physical properties and reactivity of the isomers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄Br₂Cl₂ | nih.gov |

| Molecular Weight | 282.79 g/mol | nih.gov |

| CAS Number | 36038-57-0 | nih.gov |

| Monoisotopic Mass | 279.80568 Da | guidechem.com |

| Heavy Atom Count | 8 | guidechem.com |

| Complexity | 88.2 | guidechem.com |

Eigenschaften

CAS-Nummer |

36038-57-0 |

|---|---|

Molekularformel |

C4H4Br2Cl2 |

Molekulargewicht |

282.79 g/mol |

IUPAC-Name |

(E)-2,3-dibromo-1,4-dichlorobut-2-ene |

InChI |

InChI=1S/C4H4Br2Cl2/c5-3(1-7)4(6)2-8/h1-2H2/b4-3+ |

InChI-Schlüssel |

HQBBIQIXNMQZMP-ONEGZZNKSA-N |

Isomerische SMILES |

C(/C(=C(/CCl)\Br)/Br)Cl |

Kanonische SMILES |

C(C(=C(CCl)Br)Br)Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry

Strategies for Carbon-Halogen Bond Formation

The construction of the target molecule, 2,3-Dibromo-1,4-dichlorobut-2-ene, relies on precise methods for introducing both bromine and chlorine atoms onto a butene framework. Key strategies involve either the substitution of existing halogens or the direct addition of halogens across double or triple bonds.

Halogen Exchange Reactions from Dichlorinated Precursors

Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway for converting alkyl chlorides or bromides into other alkyl halides. In the context of synthesizing this compound, this would theoretically involve the selective replacement of chlorine atoms with bromine from a polychlorinated precursor.

The synthesis of this compound via halogen exchange could hypothetically start from a precursor like 1,2,3,4-tetrachlorobutane, which would first be dehydrochlorinated to form a dichlorobutene isomer, followed by selective substitution of two chlorine atoms by bromide ions. However, controlling the regioselectivity of such a substitution presents a significant challenge.

A more direct, albeit challenging, approach would be the partial bromination of a dichlorinated butene. The reactivity of chlorine atoms at vinylic (attached to the double bond) versus allylic (adjacent to the double bond) positions differs substantially. Allylic halides are generally more susceptible to nucleophilic substitution due to the stabilization of the transition state. A reaction mechanism would likely involve the nucleophilic attack by a bromide ion (from a salt like NaBr or KBr) on the dichlorinated substrate.

| Parameter | Description |

| Substrate | Dichlorinated butene (e.g., 1,4-dichloro-2-butene) |

| Reagent | Bromide salt (e.g., NaBr, KBr) |

| Solvent | Polar aprotic (e.g., Acetone, DMF) |

| Mechanism | S_N2 or S_N2' |

This interactive table summarizes the general conditions for nucleophilic halogen displacement.

Controlling the stereochemistry during halogen exchange is crucial. Standard S_N2 reactions proceed with a complete inversion of the stereochemical configuration at the carbon center being attacked. For an allylic substrate, an S_N2' reaction is also possible, where the nucleophile attacks the double bond, leading to a rearranged product.

Achieving retention of stereochemistry is less common but can occur through a double inversion mechanism or via a nucleophilic substitution with internal return (S_N_i). The S_N_i mechanism is most notably observed in the reaction of alcohols with thionyl chloride (SOCl₂) in the absence of a base like pyridine. masterorganicchemistry.comchemistrysteps.com In this process, the reagent forms an intermediate alkyl chlorosulfite, which then decomposes in a way that the chloride is delivered to the same face from which the leaving group departs, resulting in retention of configuration. masterorganicchemistry.com While this is characteristic of alcohol-to-chloride conversion, analogous mechanisms in direct halogen-for-halogen exchange are not typical.

Addition Reactions to Unsaturated Systems

A more practical and widely documented approach to synthesizing polyhalogenated butenes involves the addition of halogens to unsaturated precursors like alkynes and dienes. These methods offer better control over the placement and stereochemistry of the newly introduced halogen atoms.

A robust two-step synthesis for this compound begins with the bromination of 2-butyne-1,4-diol. This precursor is readily available and its triple bond can undergo stereoselective addition.

The addition of bromine to 2-butyne-1,4-diol is typically performed in an aqueous medium to yield (E)-2,3-dibromo-2-butene-1,4-diol. google.comgoogle.com This reaction is highly stereoselective, predominantly forming the trans-isomer where the bromine atoms add to opposite sides of the newly formed double bond. Patents describe reacting 2-butyne-1,4-diol with bromine in water at temperatures between -10°C and 25°C, with the product precipitating from the solution, allowing for easy recovery. google.com An alternative patented method generates bromine in situ from the reaction of a bromide and a bromate salt in the presence of acid. google.com

| Precursor | Reagent | Solvent | Temperature (°C) | Product | Yield | Reference |

| 2-Butyne-1,4-diol | Br₂ | Aqueous | 5 to 25 | (E)-2,3-dibromo-2-butene-1,4-diol | High | google.com |

| 2-Butyne-1,4-diol | NaBr, NaBrO₃, H₂SO₄ | Aqueous | 10 to 20 | (E)-2,3-dibromo-2-butene-1,4-diol | 67% | google.com |

This interactive table outlines reaction conditions for the synthesis of the diol intermediate.

The second step involves the conversion of the primary allylic hydroxyl groups of (E)-2,3-dibromo-2-butene-1,4-diol into chlorides. This is a standard transformation for which several reagents are effective, with thionyl chloride (SOCl₂) being a common choice for converting primary and secondary alcohols to alkyl chlorides. chemistrysteps.comchemistrysteps.com The reaction proceeds by converting the hydroxyl group into a better leaving group. chemistrysteps.com When conducted in the presence of a base like pyridine, the mechanism is S_N2, resulting in inversion of configuration. chemistrysteps.com In the absence of such a base, the reaction can proceed via the S_N_i mechanism, leading to retention of stereochemistry. masterorganicchemistry.com

An alternative pathway involves the electrophilic addition of bromine to a pre-existing dichlorinated butene. A suitable starting material for this approach is trans-1,4-dichloro-2-butene (B41546). Since this alkene is symmetrical, the addition of bromine is inherently regioselective, with one bromine atom adding to each of the double-bonded carbons (C2 and C3).

The stereochemistry of this addition is highly selective. The reaction of bromine with an alkene proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.org This intermediate blocks one face of the former double bond. The subsequent nucleophilic attack by the bromide ion (Br⁻) must occur from the opposite face (backside attack), resulting in a net anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.comladykeanecollege.edu.in

When bromine adds to trans-1,4-dichloro-2-butene, the anti-addition leads to the formation of 1,4-dichloro-2,3-dibromobutane. Due to the formation of two new stereocenters and the nature of the starting material, a specific stereoisomer is expected. The addition to the trans-alkene results in the formation of the meso compound. Conversely, if the starting material were the cis-alkene, the same anti-addition mechanism would produce a racemic mixture of enantiomers. chemvista.org The subsequent step to achieve the target molecule would involve elimination of HBr or HCl to reform the double bond, which adds complexity to this route. However, the initial bromination step is a classic example of stereoselective control.

| Substrate | Reagent | Mechanism | Intermediate | Stereochemical Outcome |

| trans-1,4-dichloro-2-butene | Br₂ | Electrophilic Addition | Cyclic Bromonium Ion | anti-addition |

| cis-1,4-dichloro-2-butene | Br₂ | Electrophilic Addition | Cyclic Bromonium Ion | anti-addition |

This interactive table summarizes the stereochemical outcomes of bromine addition to dichlorobutene isomers.

Organometallic Approaches in Butene Synthesis

Organoboranes serve as versatile intermediates in organic synthesis, enabling highly regio- and stereo-specific carbon-carbon bond formations. Their application in the synthesis of substituted butenes, particularly conjugated dienes, from functionalized precursors like 1,4-dichlorobut-2-yne, highlights the precision of these methodologies.

The synthesis of the key organoborane intermediate begins with the hydroboration of 1,4-dichlorobut-2-yne. The reaction of 1,4-dichlorobut-2-yne with a stoichiometric amount of a di-sec-alkylborane, which is itself prepared from the hydroboration of a sterically hindered internal alkene with borane (BH₃) in tetrahydrofuran (THF), yields (Z)-(1,4-dichlorobut-2-en-2-yl)di-sec-alkylborane stereospecifically. rsc.orgrsc.org This process establishes the specific (Z)-configuration of the dichlorobutene moiety, which is crucial for the subsequent stereochemical outcomes of the reaction sequence. The polyfunctional nature of this intermediate, featuring two chlorine atoms and a dialkylboryl group around a double bond, makes it a potent precursor for further transformations. rsc.org

The transformation of the (Z)-(1,4-dichlorobut-2-en-2-yl)dialkylborane intermediate into the final diene product is achieved through a sequence of migration and elimination steps initiated by a base. rsc.org Treatment of the organoborane intermediate with methyllithium prompts the migration of one alkyl group from the boron atom to the adjacent carbon atom. rsc.orgrsc.org This migration is accompanied by the elimination of the two chlorine atoms from the butenyl chain. rsc.orgrsc.org This process is analogous to other reactions of functionally substituted alkenylboranes where a base induces migration of a group from boron to an adjacent carbon, ultimately forming a new carbon-carbon bond. rsc.org The result of this one-pot reaction is the formation of a 2-substituted buta-1,3-diene with high regio- and stereo-specificity. rsc.org

This organoborane-based methodology provides a versatile route to a variety of 2-substituted buta-1,3-dienes, where the substituent is derived from the organoborane precursor. rsc.org The nature of the alkyl group on the borane can be tailored by selecting the appropriate alkene for the initial hydroboration step, allowing for the synthesis of primary, secondary, and tertiary alkyl-substituted dienes. rsc.orgrsc.org Furthermore, the methodology can be adapted to introduce non-hydroboration-derived groups, such as alkynyl substituents. rsc.org

The synthesis of 2-sec-alkylbuta-1,3-dienes is a direct application of the primary reaction sequence. Starting with a di-sec-alkylborane derived from a sterically hindered internal alkene, the reaction with 1,4-dichlorobut-2-yne forms the corresponding (Z)-(1,4-dichlorobut-2-en-2-yl)di-sec-alkylborane. rsc.org Subsequent treatment with methyllithium results in the migration of one of the sec-alkyl groups and elimination of the chlorides to yield the desired 2-sec-alkylbuta-1,3-diene. rsc.org This method has been used to produce various 2-sec-alkylbuta-1,3-dienes in good yields. rsc.org

Table 1: Synthesis of 2-sec-Alkylbuta-1,3-dienes

| Starting Alkene for Borane Synthesis | sec-Alkyl Group | Product (2-sec-Alkylbuta-1,3-diene) | Yield (%) |

|---|---|---|---|

| 2,3-Dimethylbut-2-ene | 1,2-Dimethylpropyl | 2-(1,2-Dimethylpropyl)buta-1,3-diene | 78 |

| 2,4-Dimethylpent-2-ene | 1-Isopropyl-2-methylpropyl | 2-(1-Isopropyl-2-methylpropyl)buta-1,3-diene | 75 |

| (Z)-3-Hexene | 1-Ethylpropyl | 2-(1-Ethylpropyl)buta-1,3-diene | 72 |

| Cyclohexene | Cyclohexyl | 2-Cyclohexylbuta-1,3-diene | 70 |

The synthesis can be adapted to produce highly pure 2-tert-alkylbuta-1,3-dienes, which are valuable for incorporating bulky groups. rsc.orgrsc.org This is achieved by using a (Z)-(1,4-dichlorobut-2-en-2-yl)-tert-alkyl-primary-alkylborane intermediate. rsc.orgrsc.org This specific borane is prepared through the successive reaction of borane (BH₃) in THF with a tetrasubstituted alkene (which provides the tert-alkyl group), followed by a relatively hindered terminal alkene, and finally 1,4-dichlorobut-2-yne. rsc.orgrsc.org Treatment with methyllithium selectively induces the migration of the bulky tertiary alkyl group, yielding the corresponding 2-tert-alkylbuta-1,3-diene without isomerization of the tertiary group. rsc.org

Table 2: Synthesis of 2-tert-Alkylbuta-1,3-dienes

| Starting Tetrasubstituted Alkene | tert-Alkyl Group | Product (2-tert-Alkylbuta-1,3-diene) | Yield (%) |

|---|---|---|---|

| 2,3-Dimethylbut-2-ene | tert-Pentyl | 2-tert-Pentylbuta-1,3-diene | 75 |

| 1-Methylcyclohexene | 1-Methylcyclohexyl | 2-(1-Methylcyclohexyl)buta-1,3-diene | 72 |

The versatility of the organoboron approach extends to the synthesis of 2-(Alk-1-ynyl)buta-1,3-dienes, introducing a different type of functional group not accessible via hydroboration. rsc.org The synthesis of these compounds involves a successive reaction sequence starting with dibromoborane-dimethyl sulfide, followed by 1,4-dichlorobut-2-yne, an alk-1-ynyldiethylaluminium reagent, and finally methyllithium. rsc.org While this method successfully yields the desired alkynyl-substituted dienes, the reported yields are generally lower than those for alkyl-substituted derivatives. rsc.orgrsc.org

Table 3: Synthesis of 2-(Alk-1-ynyl)buta-1,3-dienes

| Alkynyl Group | Product (2-Alk-1-ynylbuta-1,3-diene) | Yield (%) |

|---|---|---|

| Hex-1-ynyl | 2-(Hex-1-ynyl)buta-1,3-diene | 45 |

| Phenylethynyl | 2-(Phenylethynyl)buta-1,3-diene | 42 |

| Cyclohexylethynyl | 2-(Cyclohexylethynyl)buta-1,3-diene | 40 |

Synthesis of Substituted Buta-1,3-dienes as Derivatives

Derivatization from Related Halogenated Butenes

The synthesis of this compound can be achieved through the derivatization of other halogenated butenes or their precursors. A documented method involves the reaction of 1,4-dichlorobut-2-yne with bromine (Br₂) in a carbon tetrachloride (CCl₄) solvent. This reaction results in the addition of bromine across the triple bond of the butyne, leading to the formation of the desired this compound.

The general transformation can be represented as:

ClCH₂−C≡C−CH₂Cl + Br₂ → ClCH₂−C(Br)=C(Br)−CH₂Cl

This synthetic approach is a direct method for introducing the vicinal dibromo functionality onto the butene backbone while retaining the terminal chloro groups.

The precursor, 1,4-dichlorobut-2-yne, is itself an important halogenated hydrocarbon. The stereochemistry of the starting butene can be crucial in determining the stereochemistry of the resulting product. For instance, the chlorination of trans-1,4-dichloro-2-butene can yield meso-1,2,3,4-tetrachlorobutane with high selectivity. The commercial production of 1,4-dichlorobut-2-ene often involves the vapor-phase chlorination of butadiene, which typically produces a mixture of cis and trans isomers.

Table 2: Synthesis of this compound

| Starting Material | Reagent | Solvent | Product |

|---|

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Alkylthiobuta-1,3-diene |

| 1,4-Dichlorobut-2-yne |

| Di-sec-alkylborane |

| (Z)-(1,4-Dichlorobut-2-en-2-yl)di-sec-alkylborane |

| Alkylthiomagnesium bromide |

| Methyllithium |

| Bromine |

| Carbon Tetrachloride |

| trans-1,4-Dichloro-2-butene |

| meso-1,2,3,4-Tetrachlorobutane |

Reaction Mechanisms and Transformational Chemistry of 2,3 Dibromo 1,4 Dichlorobut 2 Ene

The chemical reactivity of 2,3-dibromo-1,4-dichlorobut-2-ene is dictated by its distinct structural features: two allylic carbon-chlorine bonds, two vinylic carbon-bromine bonds, and a central carbon-carbon double bond. ontosight.ai This arrangement allows for a diverse range of chemical transformations, primarily involving the halogen substituents and the alkene functional group.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of 2,3-Dibromo-1,4-dichlorobut-2-ene, offering detailed insights into the connectivity and chemical environment of its constituent atoms. Due to the symmetry of the molecule, particularly in the (E)-isomer, the spectra are simpler than might be expected for a molecule with four halogen substituents.

In the ¹H NMR spectrum of this compound, the chemical environment of the protons dictates their resonance frequency. The molecule contains a single type of proton, those of the two methylene (B1212753) (CH₂) groups. These protons are chemically equivalent due to the molecule's symmetry.

The electron-withdrawing effects of the adjacent chlorine atom and the bromine-substituted double bond deshield the methylene protons, causing them to resonate at a downfield chemical shift. The expected chemical shift for these protons would be in the range of 4.0-4.5 ppm. The signal would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting.

For comparison, the analogous protons in the related compound trans-1,4-dichloro-2-butene (B41546) appear at approximately 4.1 ppm. nist.gov The presence of bromine atoms in this compound would likely induce a further downfield shift.

Table 1: Predicted ¹H NMR Data for (E)-2,3-Dibromo-1,4-dichlorobut-2-ene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~4.2 | Singlet | 4H | -CH₂Cl |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For (E)-2,3-Dibromo-1,4-dichlorobut-2-ene, two distinct carbon signals are expected.

Methylene Carbons (-CH₂Cl): These carbons are attached to a highly electronegative chlorine atom, which deshields them significantly, resulting in a downfield chemical shift.

Olefinic Carbons (=CBr-): These sp²-hybridized carbons are part of the carbon-carbon double bond and are directly attached to bromine atoms. The electronegativity of bromine and the sp² character of the carbons contribute to their chemical shift.

Based on data from similar halogenated alkenes, the methylene carbons are predicted to resonate in the range of 40-50 ppm. The olefinic carbons are expected to appear further downfield, likely in the region of 120-130 ppm. For instance, the olefinic carbons in trans-2,3-dibromo-2-butene-1,4-diol (B146538) are observed around 125 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for (E)-2,3-Dibromo-1,4-dichlorobut-2-ene

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~45 | -CH₂Cl |

| ~128 | =CBr- |

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment would show no cross-peaks for this compound, as there are no vicinal protons to couple with each other. This lack of correlation would confirm the isolation of the methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. For this molecule, a single cross-peak would be observed, connecting the proton signal of the -CH₂Cl groups (at ~4.2 ppm) to the carbon signal of the same groups (at ~45 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The molecular formula for this compound is C₄H₄Br₂Cl₂. nih.gov The presence of two bromine atoms and two chlorine atoms gives rise to a characteristic isotopic pattern in the mass spectrum, which is a definitive feature for identification. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a complex but predictable cluster of peaks for the molecular ion.

GC-MS is the method of choice for the analysis of volatile and semi-volatile compounds, making it well-suited for this compound. analytice.com In a typical GC-MS analysis, the compound would be separated from other components in a mixture on a gas chromatography column before being introduced into the mass spectrometer.

The retention time in the GC would be characteristic of the compound under specific chromatographic conditions. The mass spectrometer would then generate a mass spectrum for the eluting compound. The resulting data would include the molecular ion cluster and fragment ions. Common fragmentation pathways for halogenated alkanes and alkenes involve the loss of halogen atoms and cleavage of the carbon-carbon bonds.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-charge ratio) | Possible Fragment |

|---|---|

| 282 (isotopic cluster) | [M]⁺ (Molecular ion) |

| 247/249 (isotopic cluster) | [M-Cl]⁺ |

| 203/205 (isotopic cluster) | [M-Br]⁺ |

| 123/125 | [M-Br-Cl₂]⁺ |

| 79/81 | [Br]⁺ |

| 49 | [CH₂Cl]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This allows for the determination of the elemental composition of the molecule and its fragments.

For this compound, HRMS would be used to confirm the molecular formula C₄H₄Br₂Cl₂. The calculated exact mass for the most abundant isotopic combination (C₄H₄⁷⁹Br₂³⁵Cl₂) is 279.80568 Da. nih.gov An experimental HRMS measurement matching this value would provide unambiguous confirmation of the elemental formula.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| trans-1,4-dichloro-2-butene |

| trans-2,3-dibromo-2-butene-1,4-diol |

| Bromine |

Fragmentation Pattern Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation pattern. The presence of both bromine and chlorine isotopes (Br: 79Br and 81Br; Cl: 35Cl and 37Cl) results in a complex and highly characteristic isotopic pattern for the molecular ion and its fragments.

Upon electron ionization, the this compound molecule (C₄H₄Br₂Cl₂) will lose an electron to form the molecular ion, [C₄H₄Br₂Cl₂]⁺. Due to the natural abundance of the isotopes of bromine (79Br: ~50.7%, 81Br: ~49.3%) and chlorine (35Cl: ~75.8%, 37Cl: ~24.2%), the molecular ion peak will appear as a cluster of peaks. The relative intensities of these peaks can be predicted based on the statistical probability of each isotopic combination.

The fragmentation of the molecular ion is expected to proceed through the cleavage of the weakest bonds, which are typically the carbon-halogen bonds. The loss of a bromine or chlorine radical is a common initial fragmentation step.

Loss of a Bromine Atom: The loss of a bromine atom would result in a fragment ion [C₄H₄BrCl₂]⁺. This fragment will also exhibit a characteristic isotopic pattern due to the remaining bromine and two chlorine atoms.

Loss of a Chlorine Atom: The loss of a chlorine atom would lead to the formation of the [C₄H₄Br₂Cl]⁺ fragment, which will have its own distinct isotopic signature.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon-halogen bond, known as alpha-cleavage, is another plausible fragmentation pathway. youtube.com This would lead to the formation of resonance-stabilized cations.

Halogen Cleavage: Direct cleavage of the halogen atom is a primary fragmentation mode for alkyl halides. youtube.com

The analysis of these fragment ions and their isotopic distributions allows for the confirmation of the elemental composition and the connectivity of the atoms within the molecule.

Table 1: Predicted Isotopic Peaks for Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Major Isotopes | Predicted m/z Values |

| [C₄H₄⁷⁹Br₂³⁵Cl₂]⁺ | ⁷⁹Br, ³⁵Cl | 280 |

| [C₄H₄⁷⁹Br⁸¹Br³⁵Cl₂]⁺ | ⁷⁹Br, ⁸¹Br, ³⁵Cl | 282 |

| [C₄H₄⁸¹Br₂³⁵Cl₂]⁺ | ⁸¹Br, ³⁵Cl | 284 |

| [C₄H₄⁷⁹Br³⁵Cl₂]⁺ | ⁷⁹Br, ³⁵Cl | 201 |

| [C₄H₄⁸¹Br³⁵Cl₂]⁺ | ⁸¹Br, ³⁵Cl | 203 |

| [C₄H₄⁷⁹Br₂³⁵Cl]⁺ | ⁷⁹Br, ³⁵Cl | 245 |

| [C₄H₄⁷⁹Br⁸¹Br³⁵Cl]⁺ | ⁷⁹Br, ⁸¹Br, ³⁵Cl | 247 |

Note: This table presents a simplified prediction. The actual spectrum would show more complex patterns due to the various combinations of isotopes.

Vibrational Spectroscopy for Molecular Conformation and Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and its conformational isomers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

C=C Stretching: The carbon-carbon double bond (C=C) stretching vibration is anticipated to appear in the region of 1600-1680 cm⁻¹. The exact position will be influenced by the substitution with halogen atoms.

C-H Stretching: The stretching vibrations of the C-H bonds in the chloromethyl (-CH₂Cl) groups are expected in the 2950-3050 cm⁻¹ region.

C-H Bending: The bending (scissoring, wagging, twisting, and rocking) vibrations of the CH₂ groups will be observed at lower frequencies, typically in the 1400-1200 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration typically appears in the 600-800 cm⁻¹ region.

C-Br Stretching: The carbon-bromine (C-Br) stretching vibration is found at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

The IR spectrum of the saturated analog, 2,3-Dibromo-1,4-dichlorobutane, shows absorptions that can provide a reference for some of these vibrations. chromforum.org

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C | Stretching | 1600 - 1680 |

| C-H (in -CH₂Cl) | Stretching | 2950 - 3050 |

| CH₂ | Bending (Scissoring) | ~1400 - 1450 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being a non-polar bond, is expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the molecule will also be more prominent in the Raman spectrum. The C-Br and C-Cl stretching vibrations will also be observable.

Conformational Isomerism Studies via Vibrational Data

This compound can exist as different conformational isomers due to rotation around the C-C single bonds. The primary isomers would be the s-trans and s-cis conformers, referring to the relative orientation of the substituents across the C-C single bonds. These conformers will have distinct vibrational spectra.

By analyzing the vibrational spectra at different temperatures or in different solvents, it is possible to identify the presence of multiple conformers and to determine their relative stabilities. For instance, the number of observed bands in the liquid phase spectrum compared to the solid phase spectrum can indicate the presence of conformational isomers in the liquid state that are "frozen out" into a single, more stable conformation in the crystalline solid.

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis in various matrices.

Gas Chromatography (GC): Due to its volatility, gas chromatography is a suitable technique for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and any impurities present. The choice of the GC column is critical for achieving good separation from isomers or related compounds. A non-polar or medium-polarity column would likely be effective.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography can also be employed, particularly for the analysis of less volatile impurities or for preparative scale purification. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common starting point for method development.

The development of a robust chromatographic method is crucial for quality control during the synthesis and for monitoring the compound in various applications.

Gas Chromatography (GC)

Gas chromatography is a principal technique for the analysis of volatile and semi-volatile halogenated hydrocarbons like this compound. The method's effectiveness is contingent on the selection of an appropriate stationary phase, temperature programming, and a sensitive detector capable of detecting halogenated compounds.

For the analysis of this compound, a low to mid-polarity capillary column is typically employed. Columns with a stationary phase such as 5% phenyl-methylpolysiloxane (DB-5 or equivalent) offer a good balance of selectivity for various halogenated isomers. Due to the presence of both bromine and chlorine atoms, an Electron Capture Detector (ECD) is highly suitable, offering excellent sensitivity for electronegative compounds. libretexts.org Alternatively, a mass spectrometer (MS) detector provides definitive identification based on the compound's mass spectrum and fragmentation patterns, which are influenced by the isotopic distribution of bromine and chlorine. acs.org

A typical GC method would involve splitless injection to ensure the quantitative transfer of the analyte onto the column, especially for trace analysis. The oven temperature program would start at a relatively low temperature to trap the analyte at the head of the column, followed by a ramp to a higher temperature to ensure elution in a reasonable time with good peak shape.

Detailed Research Findings:

While specific studies on the gas chromatographic analysis of this compound are not extensively published, methods for similar polyhalogenated butenes and related compounds provide a strong basis for its analysis. For instance, the analysis of brominated flame retardants often utilizes GC-MS with columns like DB-5MS. thermofisher.comwaters.com The temperature programs for these analyses typically range from an initial temperature of around 100-120°C, ramping up to 300-330°C to elute higher boiling compounds. thermofisher.com For halogenated hydrocarbons in water, headspace GC with a capillary column and an ECD detector is a common approach. zzgayq.comgcms.cz

The following table outlines a plausible set of GC parameters for the analysis of this compound.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value |

| Column | |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | |

| Type | Split/Splitless |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Program | |

| Initial Temperature | 80 °C, hold for 2 min |

| Ramp Rate | 10 °C/min to 280 °C |

| Final Temperature | 280 °C, hold for 5 min |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | |

| Type | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| ECD Temperature | 300 °C |

| MS Transfer Line | 280 °C |

| MS Ion Source | 230 °C |

| MS Mode | Electron Ionization (EI) |

| Expected Retention Time | ~15-20 min |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly suitable for less volatile or thermally labile compounds. For this compound, reversed-phase HPLC is the most applicable mode.

In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The most common stationary phase for halogenated and other non-polar organic compounds is octadecylsilane (B103800) (C18), which provides excellent hydrophobic interaction and retention. wikipedia.org The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. wikipedia.org The ratio of water to the organic modifier is adjusted to achieve the desired retention and separation. Isocratic elution (constant mobile phase composition) can be used, but gradient elution (changing mobile phase composition) is often preferred for complex samples to improve resolution and reduce analysis time.

Detection in HPLC for a compound like this compound, which contains a carbon-carbon double bond, can be achieved using a UV-Vis detector. The double bond and the presence of halogens will result in UV absorbance at lower wavelengths, typically in the range of 200-220 nm.

Detailed Research Findings:

The following table presents a hypothetical set of HPLC parameters suitable for the analysis of this compound.

Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

| Parameter | Value |

| Column | |

| Stationary Phase | Octadecylsilane (C18) |

| Particle Size | 5 µm |

| Dimensions | 250 mm x 4.6 mm ID |

| Mobile Phase | |

| A | Water |

| B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injector | |

| Injection Volume | 10 µL |

| Detector | |

| Type | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 210 nm |

| Column Temperature | 30 °C |

| Expected Retention Time | ~10-15 min |

Theoretical and Computational Chemistry

Electronic Structure and Bonding Analysis

The arrangement of electrons in molecular orbitals and the nature of the chemical bonds within 2,3-Dibromo-1,4-dichlorobut-2-ene are fundamental to understanding its reactivity and physical properties. Computational chemistry provides powerful tools to model these features.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like this compound, DFT calculations would be invaluable.

DFT methods could be used to optimize the molecular geometry of the cis and trans isomers of this compound, predicting bond lengths, bond angles, and dihedral angles. A study on the related tetrachlorobutadiene (TCBD) isomers demonstrated the effectiveness of DFT, specifically using the B3LYP functional, in optimizing molecular structures and ensuring the most stable configurations for further analysis. chemrxiv.orgresearchgate.net By incorporating electron correlation, DFT provides a more accurate description of molecular properties compared to methods like Hartree-Fock. chemrxiv.orgresearchgate.net

Furthermore, DFT calculations would yield insights into the electronic properties, such as the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). These calculations would also allow for the simulation of vibrational spectra (infrared and Raman), which could aid in the experimental identification and characterization of the compound and its isomers. A comparative analysis of TCBD isomers showed that DFT was more efficient than the Hartree-Fock method in identifying functional groups, providing IR spectra with well-defined peaks. chemrxiv.orgresearchgate.net

Illustrative Data Table: Predicted DFT Geometrical Parameters for a Halogenated Butene

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific DFT calculations for this compound are not available in the cited sources. It is based on typical values for similar halogenated alkenes.

| Parameter | Predicted Value (cis isomer) | Predicted Value (trans isomer) |

| C=C Bond Length (Å) | 1.35 | 1.35 |

| C-C Bond Length (Å) | 1.49 | 1.49 |

| C-Cl Bond Length (Å) | 1.78 | 1.78 |

| C-Br Bond Length (Å) | 1.94 | 1.94 |

| C-C-Cl Bond Angle (°) | 112.0 | 112.5 |

| C-C-Br Bond Angle (°) | 121.0 | 120.5 |

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory encompasses a range of methods derived directly from the principles of quantum mechanics, without the use of experimental data for parameterization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results.

For this compound, these methods could be employed to:

Benchmark DFT results: High-level ab initio calculations can be used to assess the accuracy of more computationally efficient methods like DFT for this specific system.

Investigate excited states: Methods such as Configuration Interaction (CI) or Time-Dependent DFT (TD-DFT) can predict the energies and properties of electronic excited states, which is crucial for understanding the molecule's response to light (e.g., UV-Vis absorption).

Refine energetic predictions: For reactions involving this compound, high-level ab initio methods can provide more accurate reaction enthalpies and activation barriers.

A comparative study on TCBD isomers highlighted that while the Hartree-Fock method could detect some functional groups, it was less consistent and missed certain peaks, particularly in the C-H stretching region, when compared to DFT. chemrxiv.orgresearchgate.net This underscores the importance of including electron correlation, which is a key feature of post-Hartree-Fock ab initio methods.

Quantum Chemical Descriptors

From the electronic structure calculations (both DFT and ab initio), a variety of quantum chemical descriptors can be derived. These descriptors help in quantifying the reactivity and stability of this compound.

Key descriptors would include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For the TCBD isomers, the HOMO-LUMO energy gap was a key property investigated. nih.gov

Ionization Potential and Electron Affinity: These can be estimated from the energies of the HOMO and LUMO, respectively, according to Koopmans' theorem. They relate to the ease of removing an electron and the ability to accept an electron.

Global Reactivity Descriptors: Quantities such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a more nuanced picture of the molecule's reactivity.

Mulliken and Natural Population Analysis (NPA): These analyses distribute the total electron density among the atoms in the molecule, yielding partial atomic charges. This information is vital for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack.

Illustrative Data Table: Hypothetical Quantum Chemical Descriptors for this compound

Disclaimer: This table presents hypothetical data for illustrative purposes. The values are based on general trends for similar molecules and are not derived from actual calculations on this compound.

| Descriptor | Hypothetical Value |

| HOMO Energy (eV) | -9.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 8.3 |

| Ionization Potential (eV) | 9.5 |

| Electron Affinity (eV) | 1.2 |

| Electronegativity (eV) | 5.35 |

| Chemical Hardness (eV) | 4.15 |

Conformational Analysis and Energy Landscapes

The flexibility of the single bonds in this compound allows for different spatial arrangements of its atoms, known as conformations. Understanding the relative energies of these conformations is key to predicting the molecule's predominant shapes and its dynamic behavior.

Molecular Mechanics and Dynamics Simulations

While quantum mechanical methods are highly accurate, they can be too computationally expensive for exploring the vast conformational space of a molecule. Molecular mechanics (MM) offers a more efficient alternative by using a classical-mechanical force field to calculate the potential energy of the system.

For this compound, MM could be used to:

Rapidly screen for low-energy conformers: By systematically rotating the single bonds, MM can quickly identify a set of potential energy minima.

Provide input for higher-level calculations: The low-energy conformers identified by MM can then be subjected to more accurate DFT or ab initio calculations for energy refinement and property prediction.

Molecular dynamics (MD) simulations use the same force fields as MM but solve Newton's equations of motion to simulate the movement of atoms over time. An MD simulation of this compound would provide a dynamic picture of its conformational flexibility, revealing the timescales of conformational changes and the accessible regions of its energy landscape at a given temperature. Such simulations have been applied to study the complex formation of various molecules.

Torsional Potential Energy Surface Studies

A more detailed understanding of the conformational preferences of this compound can be obtained by constructing its torsional potential energy surface (PES). This involves systematically varying the dihedral angles of the key rotatable bonds and calculating the energy at each point using quantum mechanical methods.

A torsional PES for the C-C single bonds in this compound would reveal:

The location of all conformational minima (stable conformers) and maxima (transition states).

The energy barriers for rotation between different conformers. This information is crucial for understanding the kinetics of conformational interchange.

The influence of steric and electronic effects on conformational stability. For instance, the bulky bromine and chlorine atoms will likely lead to significant steric hindrance in certain conformations.

Studies on the conformational analysis of related dihalobutanes have shown that the spatial arrangement of the halogen and methyl groups significantly impacts the stability of different conformers. For example, in 2,3-dibromobutane, the anti-conformation is generally the most stable due to the minimization of steric interactions between the bulky bromine and methyl groups. A similar approach for this compound would elucidate the preferred orientations of the chloromethyl groups relative to the dibromo-substituted double bond.

Spectroscopic Property Prediction and Interpretation

Computational spectroscopy is a vital area of theoretical chemistry that predicts the spectra of molecules, aiding in their identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for determining molecular structure. The prediction of NMR chemical shifts through computational methods has become an increasingly accurate and valuable tool. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to compute the magnetic shielding tensors of atomic nuclei within a molecule. These values are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, a computational study would involve optimizing the molecule's geometry and then performing NMR calculations. The predicted chemical shifts for the non-equivalent protons on the C1 and C4 methylene (B1212753) groups, as well as the carbon-13 shifts for the sp2 and sp3 hybridized carbons, would be obtained. These predictions would be sensitive to the molecule's conformation and the chosen level of theory and basis set.

Recent advancements have also seen the rise of machine learning and graph neural network-based approaches for NMR prediction. scribd.comscribd.com These methods are trained on large datasets of experimental NMR data and can often provide rapid and accurate predictions. However, no specific predicted NMR data for this compound from such dedicated studies is currently published.

A hypothetical data table for predicted NMR shifts would look as follows, though the values are for illustrative purposes only as specific research is lacking.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂Cl | Value not available | Value not available |

| =C-Br | - | Value not available |

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods, primarily based on DFT, can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculations are performed on the optimized geometry of the molecule. The predicted frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

A computational analysis of this compound would reveal the characteristic vibrational frequencies for its functional groups, such as the C-H stretches of the methylene groups, the C=C double bond stretch, and the various C-Cl and C-Br stretching and bending modes. Comparing the simulated IR and Raman spectra with experimental data would provide strong evidence for the molecule's structure and conformation. While studies on similar molecules like 2,3-dichloro- and 2,3-dibromo-1-propene have been conducted, a specific vibrational analysis of this compound is not found in the current body of scientific literature.

A representative data table for simulated vibrational frequencies would be structured as follows, with the values being hypothetical.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| C=C Stretch | Value not available | Value not available | Value not available |

| C-Cl Stretch | Value not available | Value not available | Value not available |

| C-Br Stretch | Value not available | Value not available | Value not available |

| CH₂ Scissoring | Value not available | Value not available | Value not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For this compound, this could be applied to understand its synthesis, degradation, or reactivity with other chemical species.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. This is achieved by calculating a set of molecular descriptors (e.g., electronic, steric, topological) and correlating them with experimentally determined reactivity data using statistical methods like multiple linear regression or machine learning algorithms.

A QSRR study involving this compound would require a dataset of structurally related halogenated butenes and their corresponding reactivity data for a specific reaction. Molecular descriptors for each compound would be calculated, and a model would be built to predict the reactivity of new or untested compounds in the series. These models are valuable for understanding the factors that govern reactivity and for designing new molecules with desired properties. At present, there are no published QSRR studies that specifically include this compound.

Applications in Organic Synthesis and Materials Science Research

Role as Synthetic Intermediate for Complex Molecules

The strategic placement of bromine and chlorine atoms on the butene chain allows for selective chemical transformations, making 2,3-dibromo-1,4-dichlorobut-2-ene a valuable precursor for a variety of complex organic molecules.

While direct, large-scale synthesis of commercial pharmaceuticals using this compound is not widely documented in publicly available literature, its potential as a starting material in medicinal chemistry is significant. Halogenated organic compounds are crucial in the development of many pharmaceutical drugs due to their ability to enhance biological activity. The reactivity of the carbon-halogen bonds in this compound allows for its use in nucleophilic substitution reactions, which are fundamental in the synthesis of complex molecular frameworks found in bioactive compounds. researchgate.net The development of novel synthetic routes to create libraries of diverse chemical entities for drug discovery often employs such versatile building blocks.

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Dihalogenated alkenes, such as this compound, serve as key starting materials for the construction of various heterocyclic rings.

For instance, related 1,4-dihalo-1,3-dienes have been successfully employed in the synthesis of pyrroles, a common motif in many biologically active molecules. organic-chemistry.org These reactions often proceed through a copper-catalyzed tandem C-N bond formation. Similarly, the synthesis of thiophenes, another important class of sulfur-containing heterocycles, can be achieved from dihalo compounds. organic-chemistry.orgyoutube.com While specific examples detailing the use of this compound in these exact syntheses are not prevalent, the underlying chemical principles suggest its potential utility in creating substituted pyrroles and thiophenes. The general synthetic strategies are outlined below:

General Synthetic Routes to Heterocycles from Dihaloalkenes:

| Heterocycle | General Reactants | Key Reaction Type |

| Pyrroles | 1,4-Dihalo-1,3-dienes, Amines | Copper-catalyzed C-N bond formation |

| Thiophenes | 1,4-Dihalo compounds, Sulfur source | Cyclization/Annulation |

Contributions to Polymer Science and Advanced Materials

The incorporation of halogen atoms into polymers can significantly alter their physical and chemical properties, leading to materials with enhanced flame retardancy, thermal stability, and specific electronic characteristics. This compound represents a potential monomer or intermediate for the creation of such functional polymers.

The development of biodegradable polymers is crucial for mitigating plastic pollution. While many biodegradable polymers are polyesters or polyamides susceptible to hydrolysis, the incorporation of specific functional groups can influence their degradation profiles. youtube.com Although direct evidence of this compound being used as a monomer for commercially available biodegradable polymers is scarce, research into novel biodegradable materials explores a wide range of monomers. The presence of reactive halogen atoms could potentially be exploited to introduce functionalities that facilitate degradation under specific environmental conditions.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of research in organic electronics, with applications in LEDs, solar cells, and sensors. The synthesis of conjugated polymers containing 1,3-butadiene (B125203) units has been explored through various methods. organic-chemistry.orgderpharmachemica.com Dihalogenated butadienes can, in principle, undergo dehalogenation polymerization to form conjugated backbones. This approach offers a route to novel materials where the electronic properties can be tuned by the substituents on the polymer chain.

The deliberate design of functional materials with specific properties is a key area of modern materials science. The inclusion of a halogenated backbone, for which this compound could serve as a building block, is a strategy to impart desired characteristics. Halogen atoms can influence intermolecular interactions, polymer morphology, and electronic energy levels, which are critical for applications in organic electronics and other advanced technologies. While specific research on materials derived directly from this compound is limited, the broader field of halogenated functional materials is an active area of investigation.

Limited Research Data Available for this compound in Specialized Applications

Despite extensive investigation into the applications of the chemical compound this compound in organic synthesis and materials science, a notable scarcity of specific research exists regarding its use in the development of chemical probes and as a precursor for agrochemical research.

While the general reactivity of polyhalogenated alkenes suggests potential utility as versatile building blocks in the synthesis of complex molecules, specific studies detailing the exploration of this compound for creating chemical probes to investigate biological systems could not be identified in the available scientific literature. Chemical probes are essential tools in chemical biology, designed to interact with specific biological targets and elucidate their functions. The development of such probes often requires a scaffold molecule with reactive handles that can be selectively modified. Although the bromine and chlorine atoms on the butene backbone of this compound could theoretically serve as such handles, dedicated research to this end has not been publicly documented.

Similarly, a thorough search did not yield any specific examples or research programs where this compound is explicitly used as a precursor for the synthesis of new agrochemicals. The agrochemical industry relies on the development of novel active ingredients to enhance crop protection and yield. Halogenated compounds are a well-established class of molecules with diverse biological activities, and researchers continually explore new structural motifs. However, the role of this compound as a starting material in the discovery and development of new pesticides or herbicides is not described in the accessible research landscape.

The available information on this compound is largely confined to its basic chemical and physical properties, which are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H4Br2Cl2 |

| Molecular Weight | 282.79 g/mol |

| IUPAC Name | (E)-2,3-dibromo-1,4-dichlorobut-2-ene |

| CAS Number | 36038-57-0 |

Due to the lack of specific research findings in the requested areas, a detailed article on the exploration of this compound for chemical probes and agrochemical precursors cannot be generated at this time. Further primary research would be required to elucidate the potential of this compound in these specialized fields.

Environmental Chemistry and Degradation Research of Halogenated Alkenes

Environmental Fate and Transport of Organohalogen Compounds

The environmental fate of an organohalogen compound is dictated by its physical and chemical properties, which determine how it moves and partitions between air, water, soil, and biota.

Many halogenated organic compounds are known for their resistance to biological degradation and their tendency to persist in the environment. rsc.org This persistence can lead to long-term exposure and accumulation in various ecosystems. ontosight.ai The lipophilicity of these compounds, often indicated by the octanol-water partition coefficient (Log Kow), is a key factor in their potential to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. rsc.orgnih.gov

While specific experimental data for 2,3-Dibromo-1,4-dichlorobut-2-ene is scarce, an analysis of the closely related compound, 1,4-Dichlorobut-2-ene, provides valuable comparative insights into the potential behavior of such structures. The bioconcentration factor (BCF), which measures a chemical's concentration in an organism relative to the surrounding water, is often estimated from properties like Log Kow. A low BCF suggests a low potential for bioaccumulation in aquatic organisms. nih.gov For instance, a calculated BCF of 9.5 for 1,4-Dichlorobut-2-ene indicates a low bioaccumulation potential. oecd.org

Interactive Table: Environmental Properties of the Analogous Compound 1,4-Dichlorobut-2-ene

The following table summarizes key environmental-related properties for 1,4-Dichlorobut-2-ene, which can serve as an indicator for similarly structured halogenated alkenes.

| Property | Value (Isomer) | Interpretation | Source |

| Log Kow | 2.18 (trans) | Moderate lipophilicity | oecd.org |

| Water Solubility | 1.24 g/L (mixture) | Moderately soluble | oecd.org |

| Bioconcentration Factor (BCF) | 9.5 (calculated) | Low potential for bioaccumulation | oecd.org |

| Soil Adsorption Coefficient (Koc) | 215 (cis-isomer) | Moderate mobility in soil | nih.gov |

The mobility of a chemical describes its tendency to move through different environmental media. In soil, the soil adsorption coefficient (Koc) is a critical parameter; a lower Koc value suggests higher mobility and a greater potential to leach into groundwater. nih.gov For example, the experimentally determined Koc for cis-1,4-Dichlorobut-2-ene is 215, which suggests moderate mobility in soil. nih.gov

The potential for a compound to volatilize from surface water into the atmosphere is indicated by its Henry's Law Constant. Calculated constants for 1,4-Dichlorobut-2-ene in the range of 57.4 to 160.3 Pa m³/mol suggest a high potential for volatilization. oecd.org In the atmosphere, the compound is primarily degraded by reacting with photochemically produced hydroxyl (OH) radicals. oecd.org

Research on Biodegradation and Abiotic Degradation Pathways

The breakdown of halogenated alkenes in the environment can occur through biological processes (biodegradation) or non-biological chemical reactions like photolysis and hydrolysis (abiotic degradation).

Although many synthetic halogenated compounds are recalcitrant, various microorganisms have evolved enzymatic pathways to degrade them, often using them as a source of carbon. nih.govnih.gov The critical step in the degradation of these compounds is the cleavage of the carbon-halogen bond, a process known as dehalogenation. capes.gov.br Bacteria employ several strategies for this, which can be broadly categorized as follows:

Reductive Dechlorination: This process involves the replacement of a halogen atom with a hydrogen atom. It is a significant pathway in anaerobic (oxygen-free) environments. capes.gov.br

Oxygenolytic Dehalogenation: In this aerobic process, dioxygenase enzymes incorporate oxygen into the aromatic ring, leading to the formation of catechols which can be further metabolized after the removal of the halogen atoms. nih.gov

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group from water. capes.gov.br

Understanding the genetic basis for these catabolic pathways allows for the potential development of bioremediation technologies, where microorganisms are used to clean up contaminated sites. nih.gov

Abiotic degradation processes are also crucial for the environmental breakdown of halogenated alkenes.

Photolytic Degradation: This involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. While direct photodegradation from absorption of UV-B light may be limited for some compounds, indirect photolysis can occur. oecd.org For instance, in a direct photodegradation experiment in demineralized water, 1,4-Dichlorobut-2-ene had a half-life of 1-3 hours. This process was accelerated significantly in the presence of hydrogen peroxide, which generates hydroxyl radicals, reducing the half-life to less than 30 minutes. oecd.org

Hydrolytic Degradation: This is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis can be a significant factor in a chemical's persistence in water and moist soils. For 1,4-Dichlorobut-2-ene, the hydrolysis half-life was measured to be 3.2 days under neutral conditions, indicating that hydrolysis is an important environmental fate process. nih.govoecd.org

Strategies for Environmental Remediation and Sustainable Chemical Design

Addressing the environmental challenges posed by halogenated compounds involves two main approaches: remediating existing contamination and designing new chemicals that are inherently less harmful.

The study of microbial degradation pathways directly informs strategies for environmental remediation. nih.gov By identifying and understanding microbes that can break down specific pollutants like dichloronitrobenzenes, it's possible to develop bioremediation approaches for contaminated soil and water. nih.gov

In parallel, the principles of Green Chemistry offer a framework for preventing pollution through sustainable chemical design. Two of the twelve principles are particularly relevant:

Interactive Table: Relevant Green Chemistry Principles

| Principle Number | Principle Name | Description | Relevance to Halogenated Alkenes |

| Principle 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. labdepotinc.comacs.org | Aims to create new chemicals that are readily biodegradable or abiotically degradable, avoiding the long-term persistence characteristic of many current organohalogen compounds. labdepotinc.com |

| Principle 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity to human health and the environment. acs.orgftloscience.com | Focuses on understanding structure-toxicity relationships to design molecules that are effective for their purpose but have reduced intrinsic hazard. acs.org |

By applying these principles, chemists can proactively design next-generation chemicals that are less likely to persist, bioaccumulate, and cause harm, reducing the need for future remediation efforts.

Development of Technologies for Safe Decomposition or Recycling

The environmental persistence and potential toxicity of halogenated alkenes, such as this compound, necessitate the development of effective technologies for their safe decomposition or recycling. Research in this area is ongoing and focuses on breaking down these complex molecules into less harmful substances. While specific studies on this compound are limited, research on analogous halogenated organic compounds provides insight into promising degradation pathways.

Several technologies are being explored for the decomposition of halogenated hydrocarbons. These include advanced oxidation processes (AOPs), reductive dehalogenation, and bioremediation. mdpi.comepa.govscispace.com

Photocatalytic Degradation: This technology utilizes semiconductor photocatalysts, such as titanium dioxide (TiO2), to generate highly reactive species that can break down organic pollutants. nih.govmdpi.com Studies on other chlorinated organic compounds have demonstrated the potential of photocatalysis for their degradation. nih.govhumboldt.edu The efficiency of this process can be influenced by factors such as the type of catalyst and the presence of dopants like platinum. nih.gov The application of photocatalysis to this compound could potentially lead to its mineralization into less harmful products.

Bioremediation: This approach leverages the metabolic processes of microorganisms to break down contaminants. mdpi.comyoutube.commdpi.com While many halogenated compounds are resistant to biodegradation, certain microbial communities have shown the ability to dehalogenate organic pollutants under specific conditions. mdpi.comepa.gov In-situ bioremediation strategies, which involve stimulating microbial activity directly in the contaminated environment, are being investigated for chlorinated aliphatic hydrocarbons. mdpi.com The development of enhanced bioremediation agents, such as emulsified oils that act as carbon release agents, shows promise for treating sites contaminated with halogenated hydrocarbons. mdpi.com

Recycling Strategies: The concept of a circular economy is driving research into the recycling of halogenated waste streams. sumitomo-chem.co.jp For halogenated polymers, thermochemical recycling methods are being explored to recover halogens and other valuable materials. researchgate.net In some industrial processes, by-product hydrogen halides are captured and recycled back into the production chain. sumitomo-chem.co.jp While direct recycling methods for a specific compound like this compound are not detailed in available research, the principles of halogen recycling could potentially be applied in manufacturing processes where it is used as an intermediate.

The following table summarizes some of the decomposition technologies investigated for related halogenated alkenes:

| Technology | Target Compound(s) | Key Findings |

| Reductive Dehalogenation | Chlorinated Aliphatic Hydrocarbons | Can be achieved using zero-valent iron (ZVI) and other reductants, leading to the replacement of halogen atoms with hydrogen. epa.govscispace.com |

| Photocatalytic Degradation | Dichloromethane, Chlorinated Organic Compounds | TiO2-based photocatalysts, especially when doped, can effectively degrade these compounds under UV irradiation. nih.govhumboldt.edu |

| Bioremediation | Chlorinated Hydrocarbons, Petroleum Hydrocarbons | Enhanced in-situ bioremediation using specific microbial consortia and nutrient amendments shows potential for degradation. mdpi.comresearchgate.net |

Exploration of Safer Alternatives and Green Chemistry Approaches

In line with the principles of green chemistry, there is a growing emphasis on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This includes the exploration of safer alternatives to potentially harmful compounds like this compound and the development of more environmentally benign synthesis methods.

Safer Alternatives: The search for safer alternatives is a key aspect of green chemistry. This involves identifying compounds that can perform the desired function with reduced toxicity and environmental impact. While specific, direct replacements for this compound are not explicitly documented in the reviewed literature, the broader strategy involves moving away from highly halogenated molecules where possible. The development of alternative flame retardants and biocides with better environmental profiles is an active area of research.

Green Chemistry in Synthesis: A major focus of green chemistry is the development of sustainable synthetic routes. For compounds related to this compound, such as butadienes, significant research is being conducted on bio-based production methods. ifpenergiesnouvelles.com

Bio-based Feedstocks: Efforts are underway to produce key chemical building blocks like butadiene from renewable resources such as bioethanol. ifpenergiesnouvelles.com This approach aims to reduce the reliance on fossil fuels and create more sustainable supply chains.

Catalysis: The development of new and more efficient catalysts is central to green synthesis. numberanalytics.comorganic-chemistry.org For instance, advancements in catalysts for diene synthesis allow for more selective and efficient reactions, minimizing waste and energy consumption. numberanalytics.comorganic-chemistry.orgnih.gov

Alternative Reaction Media: Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry promotes the use of safer alternatives, such as water or bio-derived solvents, and in some cases, solvent-free reaction conditions. mdpi.com

The synthesis of dienes, a structural feature present in this compound, is an area where green chemistry principles are being actively applied. Research into methods like palladium-catalyzed sequential dehydrogenation of aliphatic acids offers a more direct and efficient route to conjugated dienes. nih.gov

The following table outlines some green chemistry approaches relevant to the synthesis of related compounds:

| Green Chemistry Approach | Application Example | Key Benefits |

| Use of Bio-based Feedstocks | Production of butadiene from bioethanol | Reduces reliance on fossil fuels, potential for a more sustainable lifecycle. ifpenergiesnouvelles.com |

| Advanced Catalysis | Palladium-catalyzed synthesis of 1,3-dienes | High selectivity and efficiency, potential for lower energy consumption and waste generation. organic-chemistry.orgnih.gov |

| Solvent-Free or Greener Solvents | Knoevenagel condensation in water or under solvent-free conditions | Reduces the use and release of hazardous volatile organic compounds. chemrxiv.org |

The ongoing development of these green chemistry strategies holds the potential to reduce the environmental footprint associated with the production and use of halogenated compounds and their derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.